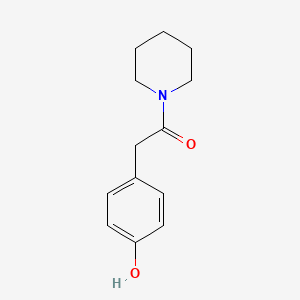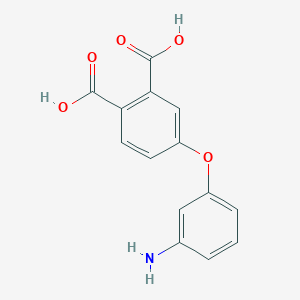![molecular formula C8H17OPSi B14305032 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one CAS No. 116447-94-0](/img/structure/B14305032.png)
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one: is a unique organophosphorus compound that features a bicyclic structure incorporating both phosphorus and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one typically involves the reaction of a suitable phosphine with a silane under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Specific details on the reaction conditions, such as temperature and solvents used, can vary depending on the desired yield and purity of the product .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle reactive intermediates and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can target the silicon-phosphorus bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus or silicon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: This includes antifungal and antibacterial properties .
Industry: In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action for 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one involves its ability to participate in various chemical reactions due to the presence of reactive phosphorus and silicon atoms. These atoms can interact with other molecules, leading to the formation of new bonds and the generation of different products. The specific molecular targets and pathways involved depend on the type of reaction and the conditions under which it occurs .
Comparación Con Compuestos Similares
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane
- 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonane 1-oxide
Comparison: Compared to similar compounds, 5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one is unique due to the presence of a carbonyl group at the 1-position. This carbonyl group can significantly influence the compound’s reactivity and its ability to participate in various chemical reactions. Additionally, the bicyclic structure incorporating both phosphorus and silicon atoms provides a distinct set of chemical properties that can be leveraged in different applications .
Propiedades
Número CAS |
116447-94-0 |
|---|---|
Fórmula molecular |
C8H17OPSi |
Peso molecular |
188.28 g/mol |
Nombre IUPAC |
5-methyl-1λ5-phospha-5-silabicyclo[3.3.1]nonane 1-oxide |
InChI |
InChI=1S/C8H17OPSi/c1-11-6-2-4-10(9,8-11)5-3-7-11/h2-8H2,1H3 |
Clave InChI |
SIOLTKUASHCMMF-UHFFFAOYSA-N |
SMILES canónico |
C[Si]12CCCP(=O)(C1)CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


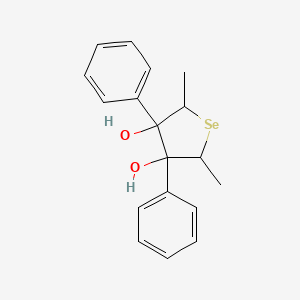
![Benzo[h]quinoline-7,8-dione](/img/structure/B14304976.png)
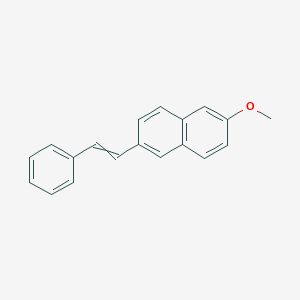
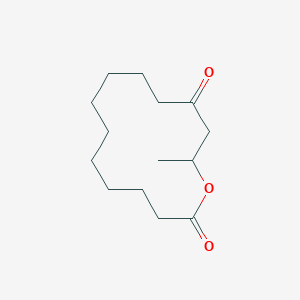
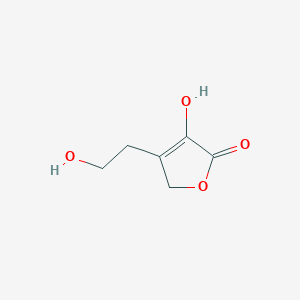
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
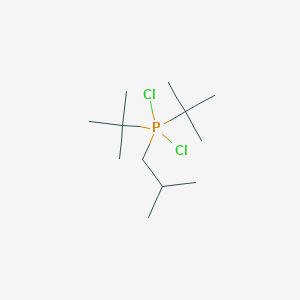

![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)

